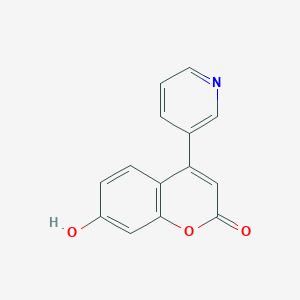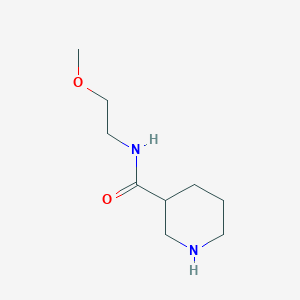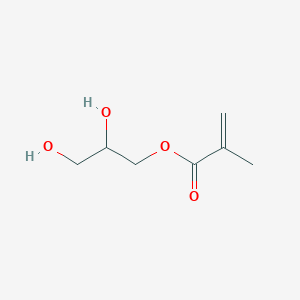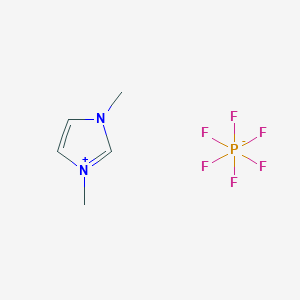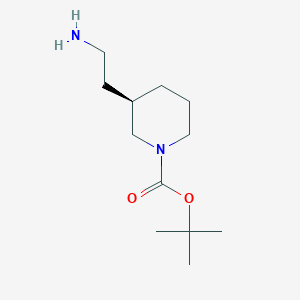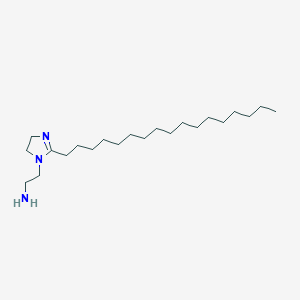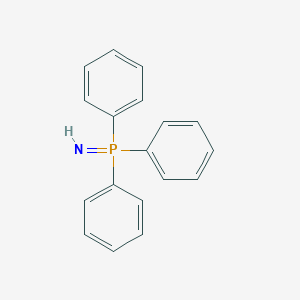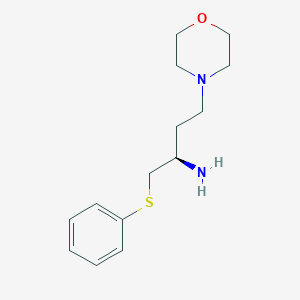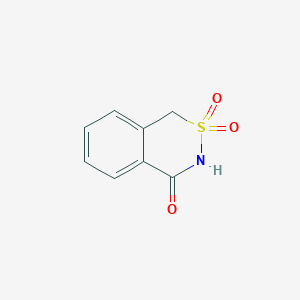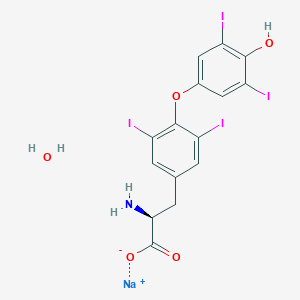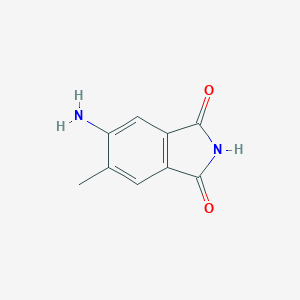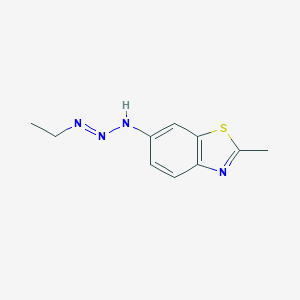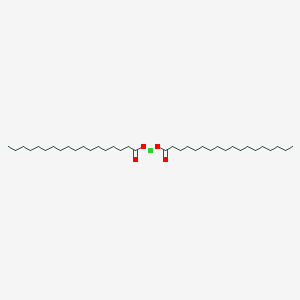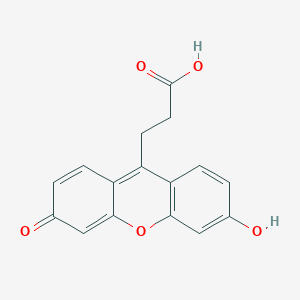
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid, also known as HOP, is a fluorescent dye used in various scientific research applications. It is a derivative of xanthene, a class of organic compounds that are widely used as dyes and indicators. HOP has a unique chemical structure that allows it to emit light when excited by a specific wavelength of light. This characteristic makes it a valuable tool in various fields of research, such as biochemistry, cell biology, and neuroscience.
Mechanism Of Action
The mechanism of action of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is based on its unique chemical structure. When excited by a specific wavelength of light, the molecule undergoes a structural change that results in the emission of light at a longer wavelength. This process is known as fluorescence. The intensity of fluorescence is proportional to the concentration of the molecule, making it a valuable tool for quantitative analysis.
Biochemical And Physiological Effects
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with the normal function of cells or tissues. This makes it a valuable tool for studying biological systems without causing any harm.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in lab experiments is its high sensitivity and specificity. It can detect even small changes in the concentration of biological molecules, making it a valuable tool for quantitative analysis. However, one of the limitations of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is its photobleaching property, which means that it loses its fluorescence over time. This can be overcome by using appropriate imaging techniques and optimizing experimental conditions.
Future Directions
There are several future directions for the use of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in scientific research. One area of interest is the development of new fluorescent probes based on the 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid structure. These probes could have improved properties such as increased sensitivity, longer fluorescence lifetime, and resistance to photobleaching. Another area of interest is the use of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in the study of protein-protein interactions and protein folding. 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid can be used to monitor changes in protein conformation and stability, which could have implications for drug discovery and development. Overall, the future of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in scientific research looks promising, and it is likely to remain a valuable tool for many years to come.
Synthesis Methods
The synthesis of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is a complex process that involves several steps. The most commonly used method involves the reaction of 9-hydroxyxanthene-3-carboxylic acid with propionic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid has a wide range of applications in scientific research. One of its most common uses is as a fluorescent probe to visualize biological molecules such as proteins, nucleic acids, and lipids. It is also used as a pH indicator, as its fluorescence properties change depending on the pH of the environment. 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is also used in the study of ion channels and membrane transporters, as it can be used to monitor changes in ion concentration and membrane potential.
properties
CAS RN |
16290-22-5 |
|---|---|
Product Name |
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid |
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3-(3-hydroxy-6-oxoxanthen-9-yl)propanoic acid |
InChI |
InChI=1S/C16H12O5/c17-9-1-3-12-11(5-6-16(19)20)13-4-2-10(18)8-15(13)21-14(12)7-9/h1-4,7-8,17H,5-6H2,(H,19,20) |
InChI Key |
RFRSCTPKEGYARM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2CCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2CCC(=O)O |
Other CAS RN |
16290-22-5 |
synonyms |
6-hydroxy-3-oxo-3H-xanthene-9-propionic acid XAN-6-prop |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



